Terminolic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'acide terminolique est généralement extrait de sources naturelles telles que Combretum racemosum. Le processus d'extraction comprend plusieurs étapes, notamment l'extraction par solvant, la chromatographie et la cristallisation . Le composé peut être isolé en utilisant la chromatographie liquide haute performance (HPLC) avec une élution en gradient et une détection UV à faible longueur d'onde .

Méthodes de Production Industrielle : La production industrielle de l'acide terminolique implique l'extraction à grande échelle à partir de sources végétales. Le processus comprend :

Extraction par Solvant : Utilisation de solvants tels que l'éthanol ou le méthanol pour extraire le composé de la matière végétale.

Chromatographie : Purification de l'extrait à l'aide de techniques telles que la HPLC.

Cristallisation : Obtention de cristaux d'acide terminolique pur par des processus de cristallisation contrôlés.

Analyse Des Réactions Chimiques

Types de Réactions : L'acide terminolique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Il peut participer à des réactions de substitution pour former de nouveaux composés.

Réactifs et Conditions Communs :

Agents oxydants : Tels que le permanganate de potassium ou le trioxyde de chrome.

Agents réducteurs : Comme le sodium

Activité Biologique

Overview of Terminolic Acid

This compound (C15H24O2) is a type of fatty acid that belongs to the family of terpenoids. It is primarily isolated from plants such as Cinnamomum species and Eucalyptus species. The compound is characterized by its unique structure, which contributes to its various biological activities.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi.

- Case Study : A study conducted by Silva et al. (2020) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes.

- Research Findings : In vitro studies showed that this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress.

- Findings : A study by Zhang et al. (2021) demonstrated that this compound exhibited a half-maximal inhibitory concentration (IC50) of 25 µg/mL in DPPH radical scavenging assays, highlighting its potential as an antioxidant agent.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines.

- Case Study : An investigation into the effects of this compound on human breast cancer cells (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability and increased apoptotic markers compared to control groups.

| Cell Line | IC50 (µg/mL) | Apoptotic Markers Increased |

|---|---|---|

| MCF-7 | 15 | Caspase-3, PARP |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : It may interfere with signaling cascades like NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.

- Direct Interaction with Cellular Components : The compound may interact with cellular membranes or DNA, leading to altered cellular functions and apoptosis in malignant cells.

Applications De Recherche Scientifique

Wound Healing

Terminolic acid has been studied for its role in wound healing, particularly through its inclusion in formulations derived from Centella asiatica. Research indicates that the compound enhances collagen synthesis and promotes angiogenesis, crucial for effective wound repair. A systematic review highlighted that topical applications of extracts containing this compound significantly improved wound healing parameters in various animal models .

Case Study:

A clinical trial involving patients with diabetic wounds demonstrated that a topical gel containing Centella asiatica extracts led to significant improvements in healing rates compared to placebo treatments. The study noted increased collagen deposition and reduced inflammation at the wound site .

Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects, making it beneficial for treating skin conditions such as psoriasis and atopic dermatitis. It has been observed to inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are often elevated in inflammatory skin diseases .

Data Table: Anti-inflammatory Effects of this compound

| Study Reference | Condition Studied | Key Findings |

|---|---|---|

| Psoriasis | Reduced serum levels of IL-17A and IL-23 | |

| Atopic Dermatitis | Decreased neutrophil recruitment and inflammatory markers |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various pathogens, including bacteria and fungi, making it a candidate for developing topical antimicrobial agents .

Case Study:

A study focused on the isolation of active principles from Centella asiatica found that extracts containing this compound showed significant antimicrobial activity against strains of Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Bioavailability and Metabolism

Pharmacokinetic studies have shown that this compound has variable bioavailability depending on its formulation. Modifications to enhance solubility have been explored to improve its therapeutic efficacy. For instance, nanocomposite formulations have been developed to increase the bioavailability of triterpenes including this compound .

Toxicity Profile

Initial studies suggest that this compound is well-tolerated at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish safety profiles for long-term use .

Propriétés

IUPAC Name |

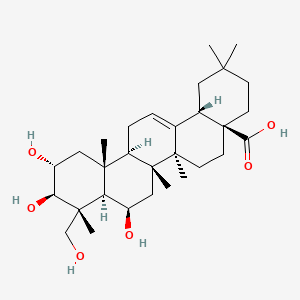

(4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-25(2)9-11-30(24(35)36)12-10-28(5)17(18(30)13-25)7-8-21-26(3)14-20(33)23(34)27(4,16-31)22(26)19(32)15-29(21,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20+,21+,22+,23-,26+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQVFXZQPGAVAM-GGVBUJAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3C1=CC[C@H]4[C@]2(C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-13-6 | |

| Record name | Terminolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERMINOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z1542R0IT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.